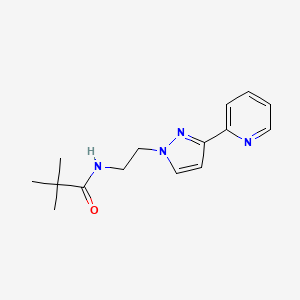

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is a compound that belongs to the class of pyridine derivatives These compounds are known for their significant biological and therapeutic value

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide typically involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. One method involves the use of toluene as a solvent, with C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). This reaction is mild and metal-free . Another method involves the use of ethyl acetate as a solvent, with one-pot tandem cyclization/bromination promoted by TBHP .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Analyse Chemischer Reaktionen

Pivalamide Group

-

Hydrolysis : Resistant to hydrolysis under mild conditions due to steric hindrance from the tert-butyl group. Requires strong acidic (e.g., HCl, reflux) or basic (e.g., NaOH, 100°C) conditions for cleavage.

-

Stability : Stable in polar aprotic solvents (e.g., DMF, DMSO) but may degrade in prolonged exposure to moisture.

Pyrazole Ring

-

Electrophilic Substitution : The pyrazole’s N1 position is blocked by the ethyl-pivalamide chain. Substitution typically occurs at C4 or C5, though the electron-withdrawing pyridinyl group at C3 reduces reactivity .

-

Metal Coordination : The pyrazole nitrogen can act as a ligand for transition metals (e.g., Cu²⁺), as observed in analogous pyrazole derivatives .

Pyridine Ring

-

Nucleophilic Aromatic Substitution : Limited reactivity due to electron deficiency. Halogenation (e.g., bromination at C4) requires Lewis acid catalysts (e.g., FeCl₃) .

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine to a piperidine ring under high-pressure conditions .

Derivatization Reactions

The compound serves as a precursor for further modifications:

Stability Under Various Conditions

Key Research Findings

-

Biological Activity : Analogous pivalamide-pyrazole derivatives exhibit AM₂ receptor antagonism, suggesting potential therapeutic applications .

-

Synthetic Challenges : Steric hindrance from the tert-butyl group complicates functionalization, often requiring high catalyst loading or elevated temperatures .

-

Comparative Reactivity : The pyridine ring’s electron deficiency makes it less reactive toward electrophiles than the pyrazole moiety .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Structure-Activity Relationships (SAR)

The compound is often analyzed for its structure-activity relationships, which are crucial for understanding how molecular modifications affect biological activity. For instance, studies have shown that variations in the pyridine and pyrazole moieties can lead to significant changes in receptor affinity and selectivity, making it a valuable scaffold for developing new therapeutic agents .

Synthesis and Optimization

Recent research has focused on optimizing the synthesis of similar compounds to enhance their potency as receptor antagonists. For example, modifications to the pivalamide side chain have been explored to improve binding affinity to specific targets such as adenosine receptors .

Antitumor Activity

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide has demonstrated promising antitumor effects in various cancer models. In vitro studies have shown that it can significantly reduce cell viability in aggressive cancer cell lines, such as triple-negative breast cancer . In vivo studies further corroborate these findings, indicating its potential as a therapeutic agent against certain types of malignancies.

Receptor Antagonism

The compound has been investigated as a potential antagonist for various receptors, including adenosine A2A receptors. Its ability to modulate these receptors may provide therapeutic benefits in conditions such as cancer and neurodegenerative diseases .

Case Studies

| Study | Findings | Application |

|---|---|---|

| In Vitro Antitumor Study | Reduced MDA-MB-231 cell viability by 55% at 10 μM concentration | Potential cancer therapy |

| Receptor Binding Affinity | Enhanced affinity observed with specific structural modifications | Drug development for neurological disorders |

| SAR Analysis | Identified key structural features influencing activity | Informing future compound design |

Wirkmechanismus

The mechanism of action of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide involves its interaction with specific molecular targets and pathways. The pyridine and pyrazole rings in the compound can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .

Vergleich Mit ähnlichen Verbindungen

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide can be compared with other similar compounds, such as:

N-(pyridin-2-yl)amides: These compounds also contain a pyridine ring and have similar biological activities.

3-bromoimidazo[1,2-a]pyridines: These compounds share the pyridine ring and have been studied for their medicinal applications.

Biologische Aktivität

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is a complex organic compound that integrates a pyridine moiety with a pyrazole ring, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C15H20N4

- Molecular Weight : 272.35 g/mol

- IUPAC Name : this compound

This compound features a pivalamide group, which may enhance its solubility and bioavailability compared to simpler analogs.

Biological Activity Overview

Research indicates that compounds containing pyrazole and pyridine rings exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial effects against various pathogens. For instance, studies have demonstrated that similar compounds can inhibit bacterial growth effectively .

- Anticancer Properties : Some pyrazole-containing compounds have been reported to possess anticancer activity, particularly against breast cancer cell lines. In vitro studies indicated that derivatives could reduce cell viability significantly .

- Anti-inflammatory Effects : The anti-inflammatory potential of pyrazole derivatives has been documented, with several compounds exhibiting inhibition of pro-inflammatory cytokines .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, similar compounds have been shown to interact with various biological targets:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, certain analogs have demonstrated IC50 values in the low micromolar range against CDK2 and CDK9 .

- Receptor Modulation : Compounds like this compound may modulate receptor activity, influencing pathways involved in inflammation and cancer proliferation .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insight into the potential efficacy of this compound:

These findings highlight the therapeutic potential of pyrazole-based compounds in treating infections and cancers.

Eigenschaften

IUPAC Name |

2,2-dimethyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O/c1-15(2,3)14(20)17-9-11-19-10-7-13(18-19)12-6-4-5-8-16-12/h4-8,10H,9,11H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCUQVPODOLGKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCN1C=CC(=N1)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.